molecular formula C21H17BrN2O2 B14250985 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide CAS No. 468084-10-8

1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide

Cat. No.: B14250985
CAS No.: 468084-10-8
M. Wt: 409.3 g/mol
InChI Key: WCBRDSZJQODCRM-UHFFFAOYSA-M
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Description

1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group and a bromide counterion. The phenanthroline core is a planar, aromatic system that can coordinate with metal ions, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of 1,10-phenanthroline.

    Reduction: Reduced forms of the phenanthroline core.

    Substitution: Substituted phenanthroline derivatives.

Mechanism of Action

The mechanism of action of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline core. This coordination can inhibit metalloenzymes by chelating the metal ions required for their activity . Additionally, the compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 2-(4-methoxyphenyl)-2-oxoethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to intercalate with DNA and modify its coordination properties with metal ions, making it a versatile compound for various applications .

Properties

CAS No.

468084-10-8

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C21H17N2O2.BrH/c1-25-18-10-8-15(9-11-18)19(24)14-23-13-3-5-17-7-6-16-4-2-12-22-20(16)21(17)23;/h2-13H,14H2,1H3;1H/q+1;/p-1

InChI Key

WCBRDSZJQODCRM-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C4=C(C=CC=N4)C=C3.[Br-]

Origin of Product

United States

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